

# An In-depth Technical Guide to 5-Bromo-2,3-difluorobenzoic Acid

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## Compound of Interest

Compound Name: *5-Bromo-2,3-difluorobenzoic acid*

Cat. No.: *B1289893*

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## Introduction

**5-Bromo-2,3-difluorobenzoic acid**, with the CAS number 887585-64-0, is a halogenated aromatic carboxylic acid.<sup>[1][2]</sup> Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, makes it a valuable building block in medicinal chemistry and materials science. The presence and position of these halogen substituents significantly influence the molecule's physicochemical properties and reactivity, offering unique opportunities for the synthesis of complex molecular architectures and novel bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties of **5-Bromo-2,3-difluorobenzoic acid**, including available experimental data and methodologies.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-Bromo-2,3-difluorobenzoic acid** is presented in the table below. It is important to note that while some properties are readily available from commercial suppliers, specific experimental data such as melting and boiling points remain largely unreported in readily accessible literature. For comparison, data for the related isomer, 5-Bromo-2,4-difluorobenzoic acid, is also included where available, highlighting the impact of isomerism on physical properties.

Property	5-Bromo-2,3-difluorobenzoic acid	5-Bromo-2,4-difluorobenzoic acid
CAS Number	887585-64-0[1][2]	28314-83-2[3][4]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>2</sub> O <sub>2</sub> [1][2]	C <sub>7</sub> H <sub>3</sub> BrF <sub>2</sub> O <sub>2</sub> [3][4]
Molecular Weight	237.00 g/mol [1][2]	237.00 g/mol [3][4]
Appearance	White crystalline powder[5]	-
Purity	≥95% to ≥97%[5]	≥97%[4]
Melting Point	Not available	149-151 °C[3]
Boiling Point	Not available	287.1 ± 40.0 °C at 760 mmHg[3]
pKa (Predicted)	2.70 ± 0.10[6]	-
Storage Temperature	Room temperature or -20°C[1] [1]	Room temperature[4]

## Spectroscopic Data

While specific spectra for **5-Bromo-2,3-difluorobenzoic acid** are not readily available in public databases, some suppliers indicate the availability of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry data upon request.[7] For illustrative purposes, typical spectral features of similar brominated and fluorinated benzoic acid derivatives are discussed below.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the bromine and fluorine atoms.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with the chemical shifts of the aromatic carbons being particularly sensitive to the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.

**Infrared (IR) Spectroscopy:** The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band typically in the region of  $2500\text{-}3300\text{ cm}^{-1}$ ), the C=O stretching of the carbonyl group (around  $1700\text{ cm}^{-1}$ ), and C-F and C-Br stretching vibrations at lower wavenumbers.

**Mass Spectrometry (MS):** The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2 ions) will be a characteristic feature.

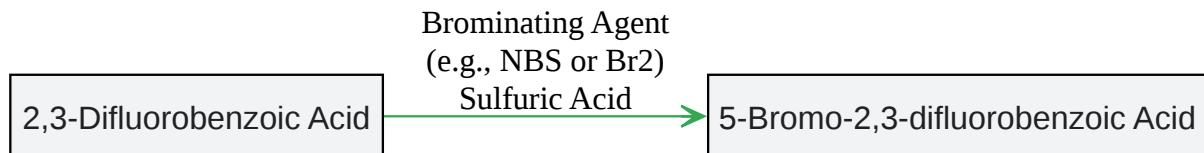
## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **5-Bromo-2,3-difluorobenzoic acid** are not extensively documented in the public domain. However, general methods for the synthesis of similar halogenated benzoic acids can be adapted.

## Synthesis

A plausible synthetic route for **5-Bromo-2,3-difluorobenzoic acid** would involve the bromination of 2,3-difluorobenzoic acid. The following is a generalized protocol based on the synthesis of a similar isomer, 5-bromo-2,4-difluorobenzoic acid.<sup>[8]</sup>

Reaction Scheme:



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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2,3-difluorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289893#5-bromo-2-3-difluorobenzoic-acid-chemical-properties]

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